Emitefur

Beschreibung

Contextualization within Fluoropyrimidine Antimetabolite Development

Fluoropyrimidines are a cornerstone of antimetabolite chemotherapy, widely employed in the treatment of various solid tumors, including colorectal, breast, and aerodigestive tract cancers. wikipedia.orgchem960.comnih.gov The foundational agent in this class, 5-fluorouracil (B62378) (5-FU), was developed in 1957. wikipedia.orgchem960.com The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. wikipedia.orgchem960.comnih.govwikipedia.orghznu.edu.cn Beyond TYMS inhibition, their therapeutic effects also stem from the intracellular conversion of 5-FU into active metabolites such as fluorodeoxyuridine monophosphate (FdUMP), fluoro-deoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), which are subsequently incorporated into DNA and RNA, leading to cellular dysfunction and ultimately cell death. wikipedia.orgchem960.comnih.govwikipedia.orgxiahepublishing.com

The development of oral fluoropyrimidines, such as Emitefur, emerged from efforts to enhance patient convenience, potentially mitigate certain toxicities, and achieve pharmacokinetic profiles akin to continuous intravenous 5-FU infusions. wikipedia.orgresearchgate.netfishersci.senih.gov Oral administration of 5-FU alone presents challenges due to its erratic absorption and non-linear pharmacokinetics. researchgate.netfishersci.se A significant factor contributing to this variability is dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme that catabolizes over 80% of administered 5-FU into inactive metabolites. wikipedia.org To overcome these limitations, prodrugs and combinations with DPD inhibitors were developed. This compound, also known as BOF-A2, is a prodrug derivative of 5-FU. wikipedia.orgresearchgate.netfishersci.senih.gov It is designed to release 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a precursor form of 5-FU, along with 3-cyano-2,6-dihydroxypyridine (CNDP), which functions as a DPD inhibitor. nih.gov This synergistic formulation aims to prolong the half-life of 5-FU and enhance its antitumor efficacy. nih.gov

Historical Perspective on this compound Research

This compound (BOF-A2) was initially developed in 1989 by Fujii and colleagues. nih.gov Early preclinical studies conducted in 1990 demonstrated that this compound could lead to a prolonged half-life of 5-FU and exhibit significant antitumor responses. nih.gov Following these promising preclinical findings, this compound progressed into clinical investigation. A Phase I clinical study was initiated in 1990. nih.gov Subsequently, Phase II studies were carried out between 1990 and 1994, exploring its efficacy in various solid tumors, including breast, colorectal, gastric, non-small cell lung, and pancreatic cancers. nih.gov this compound was also preregistered in Japan for the treatment of colorectal cancer. Further clinical studies, including one in 2001, continued to contribute to the understanding of its pharmacokinetics.

Research has also investigated the combined effects of this compound with other therapeutic modalities. A study examining the combined effect of this compound and radiation in murine tumors revealed an additive increase in tumor growth delay. For instance, multiple administrations of 25 mg/kg this compound alone resulted in a mean tumor growth delay of 8.1 days. When combined with five fractions of 4 Gy radiation, the mean tumor growth delay extended to 22.1 days, indicating a synergistic effect.

Table 1: Tumor Growth Delay in Murine Tumors with this compound and Radiation

| Treatment Regimen | Mean Tumor Growth Delay (days) |

| This compound (5 administrations of 25 mg/kg) | 8.1 |

| Radiation (5 fractions of 4 Gy) | 10.4 |

| This compound (5 administrations of 25 mg/kg) + Radiation (5 fractions of 4 Gy) | 22.1 |

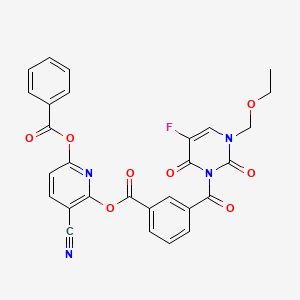

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKMKRYHATLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149360 | |

| Record name | Emitefur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110690-43-2 | |

| Record name | Emitefur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emitefur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emitefur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMITEFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Prodrug Design of Emitefur

Chemical Synthesis Pathways of Emitefur Components

This compound (BOF-A2) is a mutual prodrug formed from the chemical conjugation of two key components: 1-ethoxymethyl-5-fluorouracil (B1200014) (143) and 3-cyano-2,6-dihydroxypyridine (CNDP), specifically its benzoylated derivative, 6-benzoyloxy-3-cyano-2-pyridone (146). googleapis.comacs.orgunimi.itlookchem.com The synthesis of this compound from these precursors typically involves a reaction with isophthaloyl chloride (145), yielding this compound (144) with a reported yield of 25%. unimi.it

The precursor, 1-ethoxymethyl-5-fluorouracil (143), can be synthesized through various routes. One method involves the reaction of ethoxychloromethane with 5-Fluorouracil (B62378), though this pathway is associated with a low yield of approximately 4%. unimi.it A more efficient synthesis involves the reaction of the silylated derivative of 5-Fluorouracil with diethoxymethane (B1583516) and sodium iodide, which can achieve a yield of 44%. unimi.it

The other crucial component, 3-cyano-2,6-dihydroxypyridine (CNDP), serves as a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, an enzyme responsible for the rapid degradation of 5-FU in the body. acs.orgnih.gov Its synthesis can be achieved through several chemical routes. One patented method describes its preparation by reacting ethyl propiolate with cyanoacetamide under anhydrous alkaline conditions. google.com Another approach involves the reaction of a substituted uracil (B121893) compound with a specific compound (formula F) in the presence of a base. google.com Additionally, 2,6-Dihydroxy-3-cyanopyridine can be synthesized by reacting 2,6-dihydroxypyridine (B1200036) with cyanating agents. ontosight.ai The 6-benzoyloxy-3-cyano-2-pyridone component, specifically used in this compound's synthesis, is derived from 3-cyano-2,6-dihydroxypyridine. lookchem.com

Table 1: Key Components and Synthesis Yields for this compound

| Component/Reaction | Reported Yield | Reference |

| 1-ethoxymethyl-5-fluorouracil (from 5-FU + ethoxychloromethane) | 4% | unimi.it |

| 1-ethoxymethyl-5-fluorouracil (from silylated 5-FU + diethoxymethane + NaI) | 44% | unimi.it |

| This compound (from 1-ethoxymethyl-5-fluorouracil + 6-benzoyloxy-3-cyano-2-pyridone + isophthaloyl chloride) | 25% | unimi.it |

Rational Design Principles for 5-Fluorouracil Prodrugs

The rational design of 5-Fluorouracil (5-FU) prodrugs, such as this compound, is primarily driven by the need to circumvent the inherent pharmacological limitations of 5-FU, including its low oral bioavailability, rapid catabolism by dihydropyrimidine dehydrogenase (DPD), and associated systemic toxicities. acs.orgnih.govnih.govdntb.gov.uagoogleapis.com Prodrug strategies aim to mask undesirable physicochemical properties of the parent drug, optimize its pharmacokinetic profile, and achieve more selective delivery to target tissues. nih.govdntb.gov.ua

Key design principles for 5-FU prodrugs include:

Improved Bioavailability: Many prodrugs are designed to be orally available, allowing for more convenient administration compared to intravenous 5-FU. nih.govnih.govdntb.gov.uascielo.br

Reduced Systemic Toxicity: By altering the drug's properties, prodrugs can reduce exposure to healthy tissues, thereby mitigating side effects like myelosuppression and gastrointestinal toxicity. nih.govnih.govdntb.gov.ua

Targeted Delivery: Prodrugs can be engineered to be activated preferentially in tumor microenvironments or by enzymes overexpressed in cancer cells. This enhances the drug's selectivity for malignant tissues. dntb.gov.uagoogleapis.comscielo.brdcu.ieresearchgate.net For instance, some prodrugs are activated by reactive oxygen species (ROS) abundant in cancer cells or by specific enzymes like thymidine (B127349) phosphorylase, which is often upregulated in tumors. nih.govdcu.ie

Modulation of Metabolism: Prodrugs can be designed to bypass or inhibit the enzymes responsible for 5-FU deactivation, such as DPD. This compound exemplifies this by incorporating 3-cyano-2,6-dihydroxypyridine (CNDP), a potent DPD inhibitor, as part of its structure. acs.orgnih.gov This mutual prodrug approach ensures that upon release, both the active 5-FU and its metabolic inhibitor are present, leading to sustained and elevated levels of 5-FU at the target site. acs.orgnih.gov

Enhanced Permeability and Stability: Prodrug modifications can increase lipophilicity to improve membrane permeability or enhance chemical stability in various physiological conditions. nih.govdntb.gov.uadcu.ie

Table 2: Rational Design Principles for 5-Fluorouracil Prodrugs

| Design Principle | Objective | Example Strategy (for 5-FU Prodrugs) |

| Improved Bioavailability | Enable oral administration, better absorption. | Chemical modification to increase lipophilicity or stability for oral uptake. nih.govnih.govdntb.gov.ua |

| Reduced Systemic Toxicity | Minimize adverse effects on healthy tissues. | Tumor-specific activation, controlled release mechanisms. nih.govnih.govdntb.gov.ua |

| Targeted Delivery | Increase drug concentration at tumor site. | Activation by tumor-specific enzymes (e.g., thymidine phosphorylase), hypoxic conditions, or ROS. nih.govgoogleapis.comscielo.brdcu.ieresearchgate.net |

| Modulation of Metabolism | Prevent rapid degradation of 5-FU. | Co-delivery with DPD inhibitors (e.g., CNDP in this compound). acs.orgnih.gov |

| Enhanced Permeability/Stability | Improve cellular uptake and shelf-life. | Introduction of ether oxygen or other labile groups for controlled hydrolysis. nih.govdcu.ie |

Structural Characterization of this compound's Molecular Architecture

This compound (BOF-A2) possesses a complex molecular architecture, reflected in its molecular formula C28H19FN4O8 and a molecular weight of 558.47 g/mol . tandfonline.commedchemexpress.comlookchem.comworldscientific.com Its structure is defined by its Canonical SMILES: CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N, and InChIKey: WTSKMKRYHATLLL-UHFFFAOYSA-N. medchemexpress.comlookchem.comworldscientific.com

The compound is characterized by specific physical and chemical properties that are typically determined through various analytical techniques. These include its melting point (162-164°C), boiling point (755.1°C at 760 mmHg), and density (1.52 g/cm³). lookchem.com Its lipophilicity is indicated by its LogP value of 2.53668 and XLogP3 of 3.6. lookchem.com The molecular complexity is high, with 11 rotatable bonds, 0 hydrogen bond donors, and 11 hydrogen bond acceptors. lookchem.com The exact mass is 558.11869174 Da, and it contains 41 heavy atoms. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are routinely used to determine the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule. scielo.brmdpi.comnih.gov The chemical shifts, coupling patterns, and integration values provide detailed insights into the molecular framework. scielo.br

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are essential for determining the molecular weight and elemental composition, as well as for providing fragmentation patterns that help deduce substructures. researchgate.netascopubs.orgmdpi.comnih.govnih.gov

X-ray Crystallography: If this compound can be obtained in crystalline form, X-ray crystallography would provide a definitive three-dimensional atomic structure, including bond lengths, bond angles, and conformational details. libretexts.orgwikipedia.orgnih.govnih.gov This technique is crucial for understanding the precise molecular architecture and intermolecular interactions.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H19FN4O8 | tandfonline.commedchemexpress.comlookchem.comworldscientific.com |

| Molecular Weight | 558.47 g/mol | medchemexpress.comlookchem.com |

| CAS No. | 110690-43-2 | medchemexpress.comlookchem.com |

| PubChem CID | 65910 | tandfonline.comworldscientific.com |

| Melting Point | 162-164°C | lookchem.com |

| Boiling Point | 755.1°C at 760 mmHg | lookchem.com |

| Density | 1.52 g/cm³ | lookchem.com |

| LogP | 2.53668 | lookchem.com |

| XLogP3 | 3.6 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 11 | lookchem.com |

| Rotatable Bond Count | 10 | lookchem.com |

| Exact Mass | 558.11869174 Da | lookchem.com |

| Heavy Atom Count | 41 | lookchem.com |

| Complexity | 1110 | lookchem.com |

Molecular and Cellular Mechanisms of Action of Emitefur

Emitefur as a Dual-Component Prodrug: 5-Fluorouracil (B62378) and 3-Cyano-2,6-dihydroxypyridine (CNDP)

This compound is chemically designed as a mutual prodrug that combines two key components: 1-ethoxymethyl-5-FU, a masked form of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP). nih.gov This formulation is intended to release both 5-FU, the cytotoxic agent, and CNDP, an inhibitor of the enzyme responsible for 5-FU degradation. nih.gov The overarching goal of this dual-component system is to increase the anticancer activity of 5-FU by preventing its rapid breakdown. nih.gov

Mechanism of 5-Fluorouracil Release and Activation

Once administered, this compound is metabolized to release its active components. nih.gov The 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU) portion of the molecule undergoes enzymatic conversion to the active anticancer drug, 5-fluorouracil (5-FU). nih.gov 5-FU itself is a prodrug that requires intracellular activation to exert its cytotoxic effects. chemicalbook.com This activation involves a series of metabolic steps that convert 5-FU into three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.govcalis.edu.cn

Role of CNDP in Dihydropyrimidine (B8664642) Dehydrogenase (DPYD) Inhibition

A significant challenge in 5-FU-based chemotherapy is its rapid catabolism, with over 80% of an administered dose being broken down by the enzyme dihydropyrimidine dehydrogenase (DPD). calis.edu.cnmdpi.com This enzymatic degradation significantly reduces the amount of 5-FU available to exert its anticancer effects. nih.gov The CNDP component of this compound directly addresses this issue. CNDP is a potent inhibitor of DPD (also known as dihydrouracil (B119008) dehydrogenase or DHUDase), the rate-limiting enzyme in 5-FU catabolism. nih.govmdpi.comnih.gov By inhibiting DPD, CNDP effectively blocks the degradation of 5-FU, leading to higher and more sustained levels of the active drug in both the blood and tumor tissues. nih.gov The inhibitory activity of CNDP is substantial, being approximately 2,000 times more potent than that of uracil (B121893). nih.gov Kinetic studies have shown that CNDP acts as a mixed-type inhibitor of DPD with a very low inhibition constant (Ki) of 1.51 nM. nih.gov

| Enzyme | Inhibitor | IC50 Value | Inhibition Constant (Ki) |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD/DHUDase) | 3-Cyano-2,6-dihydroxypyridine (CNDP) | 4.4 nM nih.gov | 1.51 nM nih.gov |

Interference with Nucleic Acid Metabolism and Biosynthesis

The cytotoxic effects of 5-FU, released from this compound, are primarily achieved through the disruption of nucleic acid metabolism and biosynthesis. This occurs via two main pathways involving the active metabolites of 5-FU.

One of the primary mechanisms of 5-FU's anticancer activity is the inhibition of thymidylate synthase (TS). nih.govresearchgate.net The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to TS, forming a stable ternary complex with the enzyme and a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). nih.govcalis.edu.cnnih.gov This complex effectively blocks the normal function of TS, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govcalis.edu.cn The inhibition of dTMP synthesis leads to a depletion of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis and repair. nih.gov This "thymineless" state disrupts DNA replication and can trigger cell death. youtube.com

| 5-FU Metabolite | Action | Target Molecule | Consequence |

|---|---|---|---|

| Fluorodeoxyuridine monophosphate (FdUMP) | Inhibition | Thymidylate Synthase (TS) | Depletion of dTMP, disruption of DNA synthesis nih.govcalis.edu.cn |

| Fluorouridine triphosphate (FUTP) | Misincorporation | RNA | Altered RNA processing and function nih.gov |

| Fluorodeoxyuridine triphosphate (FdUTP) | Misincorporation | DNA | DNA damage nih.gov |

Pathways of Programmed Cell Death Induction

The disruption of critical cellular processes by 5-FU ultimately leads to the induction of programmed cell death, or apoptosis. nih.gov The "thymineless death" resulting from TS inhibition is a major trigger for apoptosis. youtube.com The cellular stress caused by the inhibition of DNA synthesis and the damage to RNA and DNA from fluorouracil misincorporation also activates cell death pathways. nih.govmit.edu

Pharmacology of Emitefur in Academic Research

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of Emitefur is characterized by its oral activity and subsequent biotransformation into therapeutically relevant compounds ncats.iowikipedia.org.

Absorption, Distribution, and Biotransformation in Experimental Models

This compound is an orally active anticancer agent, designed to be absorbed and then undergo enzymatic cleavage. Upon absorption, this compound is hydrolyzed by esterases in vivo, leading to the release of equimolar quantities of 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP) ncats.io.

The distribution of this compound's active components is crucial for its therapeutic effect. Preclinical investigations in animal models xenografted with human gastric (H-81), colorectal (H-143), and breast cancers (H-31) have demonstrated that this compound administration results in sustained levels of 5-FU within these tumor tissues nih.gov. This indicates effective delivery of the active moiety to the target sites. General principles of drug distribution, such as blood flow to different tissues, the drug's affinity for specific tissues, and plasma protein binding, influence how drugs are distributed throughout the body in experimental models researchgate.net.

The biotransformation of this compound primarily involves its conversion into EM-FU and CNDP. Subsequently, the released 5-FU undergoes further metabolism through both anabolic and catabolic pathways nih.govuni-heidelberg.deresearchgate.net. The anabolic pathways lead to the formation of active cytotoxic metabolites, including fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP), which exert the anticancer effects by interfering with RNA and DNA synthesis nih.govuni-heidelberg.deresearchgate.net. Conversely, the catabolic pathway, predominantly mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), converts 5-FU into inactive metabolites such as dihydrofluorouracil (DHFU) and α-fluoro-β-alanine (FBAL) nih.govuni-heidelberg.deresearchgate.net.

Prodrug-Metabolite Relationship Kinetics

As a prodrug, this compound's efficacy is intrinsically linked to the kinetics of its conversion to active metabolites. This compound's design ensures the release of 5-FU and CNDP, with CNDP acting as a potent inhibitor of DPD nih.govncats.io. This inhibition is critical because DPD is the rate-limiting enzyme responsible for the catabolism of over 80% of administered 5-FU into inactive forms nih.govuni-heidelberg.deuni.lu. By inhibiting DPD, CNDP effectively prolongs and enhances the systemic exposure of 5-FU, thereby increasing its availability for conversion into cytotoxic nucleotides nih.govncats.iouni.lunih.gov.

Preliminary pharmacokinetic studies in mice administered this compound at doses of 12.5 mg/kg and 25 mg/kg showed that the area under the curve (AUC) for 5-FU in plasma was comparable to that observed in humans receiving 400-600 mg/day of 5-FU researchgate.net. This suggests a favorable kinetic profile for achieving relevant systemic exposure of the active anticancer agent. The sustained systemic exposure of 5-FU following this compound administration highlights its effectiveness as a prodrug delivery system uni-heidelberg.de.

Factors Influencing Systemic Exposure of Active Metabolites

The primary factor influencing the systemic exposure of the active metabolite 5-FU from this compound is the DPD inhibitory activity of CNDP nih.govncats.ionih.govuni.lunih.gov. By mitigating the rapid degradation of 5-FU, CNDP ensures higher and more prolonged circulating levels of the active drug. This DPD inhibition also contributes to reducing interpatient variability in 5-FU pharmacokinetics and increasing its half-life, which are crucial for consistent therapeutic outcomes uni.lu.

Preclinical Pharmacodynamics

Preclinical pharmacodynamic studies of this compound have focused on its antitumor efficacy and the identification of potential biomarkers for predicting treatment response.

Dose-Response Relationships in Tumor Models

This compound has demonstrated significant antitumor activity in various preclinical tumor models. Studies involving animal models xenografted with human gastric (H-81), colorectal (H-143), and breast cancers (H-31) have confirmed its efficacy nih.gov.

Investigations into the combined effect of this compound and radiation in murine tumors, specifically SCCVII and EMT6 cell lines, revealed notable anti-tumor effects. A threshold dose for this compound's effect was identified between 12.5 and 25 mg/kg. Multiple administrations of 25 mg/kg this compound, either alone or in combination with radiation, produced marked effects on tumor growth delay aacrjournals.org.

The following table summarizes key findings from dose-response studies in murine tumor models:

| Tumor Model | This compound Dose (mg/kg) | Radiation Dose/Fractions | Effect on Tumor Growth Delay |

| SCCVII | 12.5 | Single (15 Gy) | Not significant |

| SCCVII | 12.5 | Five-fraction (4 Gy each) | Not significant |

| SCCVII | 12.5 | Ten-fraction (2.8 Gy each) | Significant |

| SCCVII | 25 (five administrations) | Alone | 8.1 days |

| SCCVII | 25 (five administrations) | Five-fraction (4 Gy each) | 22.1 days (at least additive) aacrjournals.org |

| EMT6 | 25 | Four-fraction (5 Gy each) | Lower than 7.5 Gy radiation alone aacrjournals.org |

These results indicate a dose-dependent effect of this compound, with 25 mg/kg demonstrating more pronounced antitumor activity, particularly when combined with radiation, suggesting an additive or supra-additive effect in certain regimens aacrjournals.org.

Biomarker Identification for Efficacy Prediction

The identification of biomarkers is crucial for predicting the efficacy of anticancer agents. For this compound, given its mechanism of action through 5-FU, the expression and activity of dihydropyrimidine dehydrogenase (DPD) are significant factors. DPD is the primary enzyme responsible for the catabolism of 5-FU, and its inhibition by CNDP (a metabolite of this compound) directly impacts the availability of active 5-FU nih.govnih.govuni-heidelberg.deuni.lunih.gov. Therefore, preclinical studies often consider DPD expression as a predictive marker for the efficacy of 5-FU-based therapies fishersci.seuni.lunih.gov. An impaired DPD activity is associated with increased exposure to cytotoxic fluoropyrimidine metabolites, which can lead to enhanced therapeutic effects nih.gov.

In a broader context, preclinical biomarker identification strategies involve correlating pharmacology screening data with genomic baseline information, such as gene expression, gene mutation, and copy number variation data escholarship.orgchem960.com. While specific unique biomarkers for this compound's efficacy, beyond the well-established role of DPD in 5-FU metabolism, are not detailed in the provided research, the general principles of identifying predictive biomarkers in oncology drug development apply escholarship.orgchem960.comnih.govfishersci.fi. These principles emphasize the use of in vitro and in vivo models, including patient-derived xenografts (PDX), to understand genetic signatures of response and guide future studies escholarship.org.

Clinical Pharmacokinetics and Metabolism

Clinical pharmacokinetics is the discipline that describes the absorption, distribution, metabolism, and elimination of drugs in patients mhmedical.compharmacologyeducation.org. This compound's pharmacokinetic profile is characterized by its ability to maintain prolonged systemic expression of 5-Fluorouracil (B62378) ascopubs.org. This sustained release is a key aspect of its metabolic behavior, aiming to optimize the therapeutic window of 5-FU researchgate.netascopubs.org. Drug metabolism, primarily occurring in the liver, involves chemical changes to drugs, often making them more water-soluble for excretion. The rate of drug metabolism can vary among patients due to genetic factors, coexisting disorders, and drug interactions msdmanuals.com.

Assessment of 5-Fluorouracil Exposure in Patient Cohorts

In a Phase I dose-escalating trial involving patients with refractory solid tumors, the pharmacokinetics of this compound (BOF-A2) were assessed to determine its influence on 5-Fluorouracil exposure ascopubs.org. The study demonstrated that administration of this compound at a dose of 200 mg twice daily (bid) for 14 consecutive days resulted in prolonged systemic expression of 5-FU ascopubs.org.

The mean steady-state concentration of plasma 5-FU observed in these patient cohorts was notably high, reaching levels of ≥ 24 ng/mL ascopubs.org. This concentration was found to be 184-fold greater than the minimum effective cytotoxic concentration established in in vitro studies ascopubs.org. This finding highlights this compound's capacity to deliver and sustain therapeutically relevant concentrations of 5-FU in the bloodstream over an extended period.

Table 1: Plasma 5-Fluorouracil Exposure after this compound Administration

| Parameter | Value | Reference |

| This compound Dose Regimen | 200 mg PO bid for 14 days | ascopubs.org |

| Mean Steady-State Plasma 5-FU Concentration | ≥ 24 ng/mL | ascopubs.org |

| Fold Increase over in vitro MEC | 184-fold | ascopubs.org |

MEC: Minimum Effective Cytotoxic Concentration

Investigation of Circadian Variation in Metabolite Levels

The Phase I clinical trial also investigated the circadian variation of 5-Fluorouracil metabolite levels following this compound administration ascopubs.org. Circadian rhythms influence various biological processes, including hormone secretion and metabolic processes, which can impact drug metabolism rates researchgate.netmdpi.com. However, the study observed a significant finding regarding 5-FU trough levels at steady-state: there was a lack of variation within a day ascopubs.org. This indicates a suppression of circadian variation in 5-FU concentrations when administered via this compound ascopubs.org. This sustained and consistent exposure, independent of daily physiological fluctuations, suggests a stable pharmacokinetic profile for 5-FU derived from this compound.

Preclinical Research on Emitefur Efficacy and Toxicity

In Vitro Antitumor Activity in Cancer Cell Lines

Emitefur demonstrates significant inhibitory effects on the proliferation of various cancer cell lines, indicating broad-spectrum potential.

In vitro studies have shown this compound to exhibit potent anti-proliferative activity. Specifically, this compound has demonstrated an IC50 value of 9.0 nM against gastric cancer cells, highlighting its high selectivity in this histology. medchemexpress.com Its efficacy has also been evaluated across diverse cancer histologies, including human gastric (HGC27, AGS, H-111, H-81), colorectal (H-143), pancreatic (H-48), and breast (H-31) cancer cell lines, suggesting a wide range of potential applications. medchemexpress.comnih.gov

Table 1: In Vitro Efficacy of this compound

| Cancer Histology | Cell Line(s) Mentioned | Key Finding (IC50 if available) | Source |

| Gastric Cancer | HGC27, AGS | IC50 of 9.0 nM | medchemexpress.com |

| Gastric Cancer | H-111, H-81 | Evaluated activity | nih.gov |

| Colorectal Cancer | H-143 | Evaluated activity | nih.gov |

| Pancreatic Cancer | H-48 | Evaluated activity | nih.gov |

| Breast Cancer | H-31 | Evaluated activity | nih.gov |

| Squamous Cell Carcinoma | Not specified | Strong suppression of growth | nih.gov |

This compound exerts its antitumor effects by modulating the cell cycle and inducing apoptosis in cancer cells. Research indicates that this compound significantly suppresses tumor cell growth by inhibiting DNA synthesis and promoting apoptosis. nih.gov In studies involving squamous cell carcinoma, this compound (BOF-A2) was observed to induce a more pronounced S-phase accumulation in tumor cells (63% ± 6%) compared to 5-FU (43% ± 18%). nih.gov Furthermore, this compound more strongly induced apoptosis, with approximately 50% of tumor cells showing apoptotic features in this compound-treated mice (15 mg/kg per day), compared to about 20% in 5-FU-treated mice (3.5 mg/kg per day), as detected by nick-end labeling techniques. nih.gov This suggests a direct role in programmed cell death pathways and cell cycle progression.

In Vivo Efficacy Studies in Orthotopic and Xenograft Animal Models

In vivo studies using animal models have confirmed the antitumor efficacy of this compound, both as a monotherapy and in combination with other treatment modalities.

This compound has demonstrated significant antitumor activity in various human cancer xenograft models in nude mice. Oral administration of this compound (BOF-A2) at doses ranging from 17.5 to 30 mg/kg over 4 weeks resulted in marked inhibition or regression of tumor growth in human gastric (H-81), colorectal (H-143), and breast (H-31) cancers, with inhibition rates exceeding 92%. nih.gov Notably, this compound also showed efficacy against H-111 gastric cancer and H-48 pancreatic cancer, which exhibited low sensitivity to 5-FU and its known derivatives. nih.gov The high antitumor effect of this compound in these xenograft models is attributed to the sustained and elevated levels of 5-FU in tumor tissues compared to blood, which is a key advantage of its prodrug design. nih.govnih.gov

Table 2: In Vivo Antitumor Effects of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Administration | Dose (mg/kg) | Duration | Inhibition Rate / Effect | Source |

| Gastric | H-81 | Oral | 17.5 - 30 | 4 weeks | >92% inhibition/regression | nih.gov |

| Colorectal | H-143 | Oral | 17.5 - 30 | 4 weeks | >92% inhibition/regression | nih.gov |

| Breast | H-31 | Oral | 17.5 - 30 | 4 weeks | >92% inhibition/regression | nih.gov |

| Gastric | H-111 | Oral | 17.5 - 30 | 4 weeks | Effect observed (low 5-FU sensitivity) | nih.gov |

| Pancreatic | H-48 | Oral | 17.5 - 30 | 4 weeks | Effect observed (low 5-FU sensitivity) | nih.gov |

| Sarcoma | Sarcoma-180 (mice) | Not specified | 25 (ED50) | Not specified | 50% inhibition | nih.gov |

| Sarcoma | Yoshida Sarcoma (rats) | Not specified | 15 (ED50) | Not specified | 50% inhibition | nih.gov |

Preclinical studies have explored the combined effect of this compound and radiation in murine tumor models, demonstrating a synergistic or at least additive antitumor effect. In SCCVII tumors, five administrations of 25 mg/kg this compound alone resulted in a mean tumor growth delay of 8.1 days. nih.govresearchgate.net Five fractions of 4 Gy radiation alone yielded a growth delay of 10.4 days. nih.govresearchgate.net However, the combination of these two treatments achieved a significantly longer growth delay of 22.1 days, indicating an enhanced therapeutic outcome beyond what either modality could achieve alone. nih.govresearchgate.net Similar beneficial effects were observed in EMT6 tumors. nih.govresearchgate.net

Table 3: Combination Efficacy with Radiotherapy in Murine Tumors

| Treatment Regimen | Tumor Type | Mean Tumor Growth Delay (Days) | Source |

| This compound (5 x 25 mg/kg) | SCCVII | 8.1 | nih.govresearchgate.net |

| Radiation (5 x 4 Gy) | SCCVII | 10.4 | nih.govresearchgate.net |

| This compound + Radiation | SCCVII | 22.1 | nih.govresearchgate.net |

Preclinical Toxicity Investigations and Safety Margins

Preclinical toxicity investigations are crucial for understanding the safety profile of this compound. Throughout the in vivo efficacy experiments, mice appeared to tolerate the consecutive administration of this compound (BOF-A2) without severe toxicity. nih.gov This observation suggests a favorable tolerability profile in animal models at therapeutically effective doses. While detailed maximum tolerated dose (MTD) or no-observed-adverse-effect level (NOAEL) values were not explicitly quantified in the provided search results, the general indication of good tolerability during efficacy studies is a positive preclinical safety finding. nih.gov

Clinical Research and Translational Studies of Emitefur

Phase I Clinical Assessments

A Phase I dose-escalating trial was conducted to evaluate Emitefur (BOF-A2) in 19 patients diagnosed with advanced solid tumors that were refractory to conventional treatments. ascopubs.org The primary objectives of this study included determining the toxicities, dose-limiting toxicities (DLTs), maximum-tolerated dose, and the pharmacokinetic profile of the compound. ascopubs.org

Pharmacokinetic analyses revealed that this compound administration led to a sustained systemic expression of 5-FU. The mean steady-state plasma concentration of 5-FU was observed to be greater than 24 ng/mL, which is 184-fold higher than the minimum effective cytotoxic concentration identified in in vitro studies. ascopubs.org Furthermore, the study noted a suppression of circadian variation, indicated by a lack of significant fluctuation in 5-FU trough levels throughout the day at steady-state. ascopubs.org

Phase II Clinical Efficacy Trials

This compound (BOF-A2) was further investigated in a multicenter late Phase II study involving patients with advanced gastric cancer. nih.gov This study, conducted across 11 hospitals, assessed the antineoplastic effects of oral this compound capsules. nih.gov

In addition to responses, five patients (23.8%) experienced no change (NC) in their disease status, while eight patients (38.1%) showed progressive disease (PD). nih.gov Analysis of survival outcomes indicated a median survival of 13 months for responders, 7 months for patients with no change, and 2 months for those with progressive disease. nih.gov Based on these findings, this compound was considered a promising anticancer drug for patients with advanced gastric cancer. nih.gov

The efficacy of oral this compound (BOF-A2) was also evaluated in a multi-center Phase II study involving patients with advanced non-small cell lung cancer (NSCLC). nih.gov A total of 71 NSCLC patients were administered this compound. nih.gov

Among the 62 evaluable patients, 11 (18%) demonstrated a response to treatment. This included 8 responses among 44 adenocarcinoma patients and 3 responses among 15 squamous cell carcinoma patients. nih.gov In terms of disease control, 34 patients experienced no change in their disease, while 17 patients exhibited progressive disease. nih.gov Antitumor activity was observed in patients with advanced NSCLC, particularly at a dose of 200 mg/m² twice daily, with favorable tolerability. ascopubs.org

The clinical trials of this compound provided specific data on response rates and insights into clinical benefit.

Response Rates for this compound in Phase II Trials

| Malignancy | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | No Change (NC) | Progressive Disease (PD) |

| Advanced Gastric Cancer nih.gov | 21 | 38.1% (8/21) | 4.8% (1/21) | 33.3% (7/21) | 23.8% (5/21) | 38.1% (8/21) |

| Non-Small Cell Lung Cancer nih.gov | 62 | 18% (11/62) | Not specified | Not specified | 54.8% (34/62) | 27.4% (17/62) |

Translational Research Bridging Preclinical and Clinical Observations

Translational research for this compound has focused on bridging the understanding of its preclinical mechanisms with observed clinical outcomes. This compound was specifically designed as a prodrug of 5-FU, incorporating 3-cyano-2,6-dihydroxypyridine (CNDP) to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govresearchgate.netncats.iodrugfuture.comacs.org This design was based on the preclinical knowledge that DPD rapidly degrades 5-FU, thus limiting its therapeutic efficacy. By inhibiting DPD, this compound aimed to prolong the half-life of 5-FU in the bloodstream, thereby increasing its exposure to tumor cells and enhancing its antineoplastic effects. ncats.ioacs.org

Preclinical pharmacokinetic studies in murine models demonstrated that the systemic exposure of 5-FU after this compound administration at certain doses was comparable to levels achieved in humans at clinically relevant doses. nih.gov This successful translation of pharmacokinetic properties from preclinical models to human subjects provided a strong rationale for its clinical development. nih.gov The observed antitumor activities in Phase I and Phase II clinical trials, including objective responses and disease stabilization in patients with advanced solid tumors, gastric cancer, and non-small cell lung cancer, directly validate the translational success of this compound's design. nih.govascopubs.orgnih.gov These clinical findings confirm that the strategic inhibition of 5-FU degradation, a concept rooted in preclinical pharmacology, effectively translates into tangible clinical benefits, underscoring the importance of this translational bridge in cancer drug development. researchgate.netascopubs.orgacs.org

Clinical Development Status and Research Implications

This compound (BOF-A2) represents a notable advancement in fluoropyrimidine-based chemotherapy, designed as a bifunctional prodrug to optimize the delivery and efficacy of 5-fluorouracil (B62378) (5-FU). Developed in 1989, this compound is comprised of 1-ethoxymethyl-5-FU (EM-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP) acs.orgdrugfuture.com. The strategic combination aims to enhance the antineoplastic effect of 5-FU by incorporating CNDP, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme primarily responsible for 5-FU degradation acs.orgresearchgate.netkarger.com. This mechanism allows for sustained levels of 5-FU in the body, thereby maximizing its therapeutic window acs.orgcancernetwork.commdpi.com.

Detailed Research Findings

Preclinical investigations into this compound have consistently demonstrated its antitumor activity across various cancer models. Studies involving animal models xenografted with human gastric (H-81), colorectal (H-143), and breast cancers (H-31) confirmed its efficacy and the ability to maintain prolonged 5-FU concentrations acs.org. Furthermore, research has explored this compound's potential in combination therapies, particularly with radiation. A study examining the combined effect of this compound and radiation in murine tumors revealed significant anti-tumor effects, even at clinically relevant doses nih.gov.

The findings from these preclinical studies are summarized below:

| Treatment Group | Mean Tumor Growth Delay Time (days) | Research Implication |

|---|---|---|

| 5 administrations of 25 mg/kg this compound | 8.1 nih.gov | Demonstrated standalone antitumor activity. |

| 5 fractions of 4 Gy radiation | 10.4 nih.gov | Baseline radiation effect. |

| Combination (5 administrations of 25 mg/kg this compound + 5 fractions of 4 Gy radiation) | 22.1 nih.gov | Additive or synergistic effect, indicating enhanced efficacy when combined with radiation. |

| 4 fractions of 5 Gy this compound in EMT6 tumors | Lower than 4 fractions of 7.5 Gy radiation nih.gov | Effectiveness compared to higher radiation doses. |

| 5 fractions of 4 Gy this compound in SCCVII tumors | Similar to 5 fractions of 6 Gy radiation nih.gov | Comparable efficacy to higher radiation doses in specific models. |

| 10 fractions of 2.8 Gy this compound | Much higher than 10 fractions of 4.2 Gy radiation nih.gov | Significant enhancement of radiation effect with prolonged this compound administration. |

Clinical Development Status

This compound's journey through clinical development began with its initial preregistration in Japan for colorectal and breast cancers around February 2000 springer.com. A Phase I clinical study was subsequently conducted, with findings related to its pharmacokinetics and cancer adverse events reported in March 2001 acs.orgspringer.com. Earlier clinical evaluations in lung cancer were also reported in 1994 drugfuture.com. A phase I assessment specifically focusing on the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors was published in 2000 iiarjournals.org.

Despite these early clinical investigations, the development of this compound appears to have been discontinued (B1498344) for several cancer indications, including breast cancer, colorectal cancer, gastrointestinal cancer, lung cancer, non-small cell lung cancer, and pancreatic cancer springer.com. While some sources indicate it was under development but not yet clinically available, the "Discontinued" status from comprehensive drug development trackers suggests that it did not progress to widespread clinical availability mdpi.comspringer.com.

The key milestones in this compound's clinical development are summarized below:

| Year | Event/Status | Reference |

|---|---|---|

| 1989 | Compound developed by Fujii et al. | acs.org |

| 1994 | Clinical evaluation in lung cancer reported | drugfuture.com |

| Feb 2000 | Preregistration in Japan for colorectal cancer and breast cancer | springer.com |

| 2000 | Phase I assessment of pharmacokinetics, metabolism, and safety in patients with refractory solid tumors published | iiarjournals.org |

| Mar 2001 | Phase I study data added to cancer adverse events and pharmacokinetics sections | acs.orgspringer.com |

| Present | Development discontinued for multiple cancer types | springer.com |

Research Implications

The research surrounding this compound significantly contributes to the understanding of fluoropyrimidine pharmacology and the strategic development of prodrugs. Its design, which incorporates a DPD inhibitor (CNDP) to modulate 5-FU metabolism, exemplifies an approach to enhance the therapeutic index of established chemotherapeutics acs.orgkarger.comcancernetwork.com. This strategy aims to overcome common limitations of 5-FU, such as its rapid degradation and variability in bioavailability, by ensuring a prolonged and effective exposure of tumor cells to the active drug acs.orgresearchgate.netmdpi.com. Although this compound's clinical development was ultimately discontinued, the foundational research provides valuable insights into the "mutual prodrug" concept, where two active agents are combined into a single molecule to improve drug properties and potentially reduce systemic toxicity researchgate.net. The knowledge gained from this compound's preclinical and early clinical studies continues to inform the design of next-generation fluoropyrimidine derivatives and DPD inhibitory strategies in oncology cancernetwork.comnih.gov.

Mechanisms of Resistance to Emitefur and Strategies for Overcoming Resistance

Intrinsic Resistance Pathways to 5-Fluorouracil (B62378) and its Derivatives

Intrinsic resistance refers to a pre-existing tolerance of tumor cells to chemotherapy. nih.gov In the context of 5-FU and its derivatives, this is often linked to the baseline characteristics of the cancer cells. One of the primary mechanisms is a naturally high level of the target enzyme, thymidylate synthase (TS). nih.govoaepublish.com Disturbed folate pools within the cell can also contribute to intrinsic resistance by limiting the stability of the drug-target complex. nih.govoaepublish.com

Furthermore, some tumors may have inherently high activity of catabolic enzymes, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which rapidly degrades the drug before it can exert its cytotoxic effects. mdpi.com The inherent genetic makeup of the tumor, including variations in genes controlling drug transport, metabolism, and apoptosis, can collectively create a phenotype that is non-responsive to fluoropyrimidine treatment from the outset. nih.govmdpi.com

Acquired Resistance to Emitefur Therapy

Acquired resistance develops in tumor cells after exposure to a drug, representing a major cause of treatment failure and disease progression. nih.govnih.gov This form of resistance arises from various molecular and cellular adaptations that allow cancer cells to survive and proliferate despite ongoing therapy.

Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism (breakdown) of 5-FU. nih.govwaocp.com It converts more than 80% of the administered 5-FU into an inactive metabolite, dihydrofluorouracil. waocp.comnih.gov The upregulation of DPD activity, either in the tumor cells or in the liver, is a critical mechanism of acquired resistance. nih.gov Increased DPD expression leads to accelerated drug metabolism, reducing its bioavailability and concentration at the tumor site. nih.gov Studies have shown that tumors with low DPD expression are more sensitive to 5-FU, while high expression is associated with poor treatment efficiency. mdpi.comamegroups.org Research in colorectal cancer models demonstrated that 5-FU-resistant cells can exhibit significantly higher DPD expression and enzymatic activity compared to their sensitive counterparts. nih.govacs.org

| Cell Line Condition | DPD Enzymatic Activity (pmol/min/mg protein) | Reference |

|---|---|---|

| HT-29 (Parental) | 9 ± 2.7 | nih.gov |

| HT-29-C (Collagen IV treated, increased DPD) | 17.44 ± 2.87 | nih.gov |

Thymidylate synthase (TS) is the primary intracellular target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP). frontiersin.orgspandidos-publications.com Alterations in TS are a cornerstone of acquired resistance. nih.gov Overexpression of TS is a widely accepted molecular mechanism responsible for 5-FU resistance. nih.govoaepublish.com This can occur through gene amplification, where the number of copies of the TYMS gene increases, leading to higher protein levels. nih.govnih.gov An acute induction of TS levels following therapy is another critical resistance mechanism, based on a feedback loop where the TS protein regulates its own translation. nih.gov

Resistant cells can trap the active metabolite FdUMP more efficiently, reducing the amount of free, active enzyme needed for DNA synthesis. acs.org Studies have consistently shown an inverse relationship between TS expression levels and response to 5-fluorouracil. nih.govaacrjournals.org In head and neck carcinoma cells, for example, 5-FU-resistant cells demonstrated a remarkable increase in TS protein expression after drug exposure compared to sensitive cells. iiarjournals.org

| Cell Line | Characteristic | IC50 of 5-FU (μM) | Reference |

|---|---|---|---|

| LS174 | Sensitive | 26.9 | nih.gov |

| LS174-R | Resistant | 706 | nih.gov |

For 5-FU to be effective, it must be converted intracellularly into its active metabolites (anabolism), including FdUMP, fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). frontiersin.orgspandidos-publications.com Resistance can arise from the dysregulation of the enzymes involved in these anabolic pathways. oaepublish.comnih.gov For instance, decreased expression of orotate (B1227488) phosphoribosyltransferase (OPRT) or ribonucleotide reductase (RR) can lead to reduced synthesis of FdUMP, diminishing the drug's ability to inhibit TS. spandidos-publications.com

Conversely, as discussed, increased catabolism via DPD is a major resistance factor. nih.govnih.gov The balance between the activation (anabolism) and inactivation (catabolism) of 5-FU is therefore crucial in determining cellular response. nih.gov A shift towards decreased anabolism or increased catabolism can significantly reduce the cytotoxic potential of the drug, allowing cancer cells to survive treatment. oaepublish.comspandidos-publications.com Studies have shown that different cancer cell lines can develop resistance through distinct metabolic alterations; some may reduce FdUMP synthesis, while others may increase thymidine (B127349) monophosphate (dTMP) synthesis through salvage pathways, bypassing the TS inhibition. spandidos-publications.com

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), immune cells, and the extracellular matrix (ECM). frontiersin.orgnih.gov The TME is not a passive bystander but an active participant in the development of chemoresistance. nih.govup.ac.za Stromal cells can protect cancer cells from chemotherapy through the secretion of soluble factors and direct cell-to-cell interactions. nih.gov For instance, CAFs can hyperactivate signaling pathways like Wnt/β-catenin in cancer cells, which has been shown to induce the expression of drug efflux pumps. frontiersin.org This interaction between different cell types within the tumor can create a protective niche that shields cancer cells from the full effect of drugs like 5-FU. researchgate.net

Epigenetic alterations are changes that affect gene expression without altering the DNA sequence itself. These modifications, such as DNA methylation and histone acetylation, are increasingly recognized as key drivers of acquired drug resistance. mdpi.comnih.govnih.gov In the context of 5-FU resistance, epigenetic changes can lead to the silencing of tumor suppressor genes or the activation of resistance-promoting genes. nih.govdntb.gov.ua

For example, hypermethylation of a gene's promoter region can shut down its expression. nih.gov Studies have shown that methylation can silence genes involved in apoptosis or drug-induced cell death, thereby conferring resistance. mdpi.com Conversely, demethylation can activate genes that contribute to resistance, such as those involved in drug metabolism or DNA repair. nih.gov Research has demonstrated that treating 5-FU-resistant colorectal cancer cells with demethylating agents like 5-azadeoxycytidine can restore sensitivity to the drug, highlighting the critical role of epigenetic regulation in chemoresistance. nih.gov

Research Approaches to Circumvent this compound Resistance

As this compound is a derivative of 5-fluorouracil (5-FU), its efficacy can be compromised by the same resistance mechanisms that affect 5-FU. nih.govmdpi.com this compound is designed as a masked form of 5-FU combined with a potent inhibitor of 5-FU degradation, but resistance can still emerge through various cellular adaptations. nih.gov Consequently, research strategies to overcome resistance to this compound are largely informed by the extensive studies on 5-FU resistance. These approaches focus on developing novel inhibitors for specific resistance pathways and exploring synergistic combination therapies to enhance cytotoxic effects or restore sensitivity.

Investigation of Novel Inhibitors for Resistance Pathways

A primary strategy to circumvent resistance is to develop novel inhibitors that target the specific molecular pathways cancer cells use to survive treatment. Since the active agent of this compound is 5-FU, research logically focuses on pathways known to confer 5-FU resistance. mdpi.comoaepublish.com

Key resistance pathways that are targets for novel inhibitors include:

Target Enzyme Upregulation: The primary target of 5-FU is the enzyme thymidylate synthase (TS). kjco.orgnih.gov Cancer cells can develop resistance by increasing the expression of TS, rendering the drug less effective. kjco.org Research is focused on developing more potent TS inhibitors or molecules that prevent its upregulation.

Apoptosis Evasion: Resistance to 5-FU often involves the activation of anti-apoptotic pathways, which prevent programmed cell death. mdpi.com This can be mediated by the overexpression of proteins like Bcl-2 and Bcl-xL. nih.gov The investigation of small molecule inhibitors that target these anti-apoptotic proteins aims to restore the cancer cells' ability to undergo apoptosis when treated with this compound.

Signaling Pathway Activation: Several signaling pathways, including Wnt, NF-κB, PI3K/Akt, and Notch, have been implicated in 5-FU resistance. mdpi.comfrontiersin.orgnih.gov These pathways regulate cell growth, proliferation, and survival. Therefore, a significant area of research is the development of specific inhibitors that can block these signaling cascades, thereby re-sensitizing resistant cells to the effects of the fluoropyrimidine. For instance, inhibiting the WNT/β-catenin signaling pathway has been explored as a therapeutic target to overcome 5-FU resistance in certain cancers. nih.gov

Drug Efflux and Metabolism: Cancer cells can reduce the intracellular concentration of active drugs by upregulating drug efflux pumps (like ABC transporters) or altering the enzymes involved in drug metabolism. mdpi.commdpi.com Research into inhibitors of these pumps and metabolic enzymes is an active area aimed at increasing the effective intracellular dose of 5-FU delivered by this compound.

The table below summarizes key 5-FU resistance pathways and the corresponding investigational inhibitor strategies, which are relevant to overcoming potential resistance to this compound.

| Resistance Pathway | Mechanism of Action | Investigational Inhibitor Strategy |

| Thymidylate Synthase (TS) Upregulation | Increased levels of the target enzyme reduce the inhibitory effect of the drug. kjco.org | Development of next-generation TS inhibitors; agents that suppress TS gene expression. oaepublish.com |

| Apoptosis Evasion (e.g., Bcl-2) | Overexpression of anti-apoptotic proteins prevents drug-induced cell death. nih.gov | Small molecule inhibitors (e.g., BH3 mimetics) that block anti-apoptotic proteins. |

| Wnt/β-catenin Signaling | Activation promotes cell survival and proliferation, contributing to drug resistance. nih.gov | Inhibitors targeting key components of the Wnt pathway to suppress pro-survival signals. nih.gov |

| NF-κB Signaling | Activation leads to the expression of anti-apoptotic and anti-proliferative proteins. mdpi.comfrontiersin.org | Development of molecules that block NF-κB activation, restoring sensitivity to chemotherapy. |

Synergistic Combination Therapies

Combining this compound with other therapeutic agents is a key strategy to enhance its antitumor activity and overcome resistance. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

A notable example of a synergistic combination for this compound is with radiation therapy. A study in murine tumors demonstrated that combining this compound with fractionated irradiation resulted in a significantly greater tumor growth delay than either treatment alone. nih.govnih.gov The effect was found to be at least additive, suggesting a synergistic interaction where this compound enhances the tumor's sensitivity to radiation. nih.gov

Table: Effect of this compound and Radiation Combination on Tumor Growth Delay Data from a study on SCCVII murine tumors.

| Treatment Group | Mean Tumor Growth Delay (Days) |

|---|---|

| This compound (25 mg/kg, 5 administrations) | 8.1 |

| Radiation (4 Gy, 5 fractions) | 10.4 |

| This compound + Radiation (Combination) | 22.1 |

Building on the extensive research into its parent compound, 5-FU, numerous other combination strategies are being investigated that could be applicable to this compound. mdpi.com These include combinations with:

Other Chemotherapeutic Agents: Standard cancer treatment often involves combining fluoropyrimidines with other cytotoxic drugs. For example, the FOLFIRI regimen combines 5-FU with irinotecan (B1672180) and leucovorin. mdpi.com The different mechanisms of action of these drugs can lead to synergistic cell killing and help overcome resistance to a single agent.

Targeted Therapies: Combining 5-FU with monoclonal antibodies that target specific cancer-related pathways, such as bevacizumab (an anti-VEGF agent) or cetuximab (an anti-EGFR agent), has become a standard of care in certain cancers. mdpi.com These combinations can enhance the efficacy of the chemotherapy.

Natural Compounds and Phytochemicals: A growing body of research explores the synergistic effects of combining 5-FU with natural compounds. mdpi.com Substances like curcumin, allicin, diosmetin (B1670712), and taurine (B1682933) have been shown in preclinical studies to enhance the efficacy of 5-FU, often by modulating resistance pathways or inducing apoptosis. nih.govmdpi.comnih.gov For example, diosmetin was found to have a synergistic effect with 5-FU in colorectal cancer cells, allowing for a three-fold dose reduction of 5-FU to achieve the same inhibitory effect. mdpi.com

The table below provides examples of synergistic combinations studied with 5-FU, highlighting potential avenues for future research with this compound.

| Combination Agent | Class | Observed Synergistic Effect | Reference |

| Radiation Therapy | Physical Therapy | Significantly increased tumor growth delay compared to either agent alone. | nih.gov |

| Irinotecan | Chemotherapy (Topoisomerase I inhibitor) | Forms the basis of standard FOLFIRI regimen for colorectal cancer. | mdpi.com |

| Bevacizumab | Targeted Therapy (VEGF inhibitor) | Enhances efficacy in metastatic colorectal cancer. | mdpi.com |

| Curcumin | Phytochemical | Enhances chemosensitivity and apoptosis. | mdpi.com |

| Allicin | Phytochemical | Inhibited cell migration and proliferation in lung and colorectal cancer cells. | nih.gov |

| Diosmetin | Flavonoid | Allowed for a three-fold dose reduction of 5-FU in HCT-116 cells. | mdpi.com |

| Taurine | Amino Acid | Showed a synergistic anticancer effect in a colon cancer rat model. | nih.gov |

Comparative Oncology and Therapeutic Positioning of Emitefur

Academic Comparison with Other Oral Fluoropyrimidine Agents (e.g., S-1, Capecitabine, UFT)

Emitefur, alongside agents such as S-1, Capecitabine, and UFT (Tegafur/Uracil), belongs to a class of oral fluoropyrimidine prodrugs developed to optimize the delivery and activity of 5-fluorouracil (B62378) (5-FU). The primary objective behind these oral formulations is to enhance the therapeutic index of 5-FU by improving its bioavailability, achieving tumor selectivity, and mitigating systemic toxicity associated with intravenous administration acs.orgresearchgate.netresearchgate.netmdpi.com.

Each of these oral agents employs distinct biochemical modulation strategies to achieve sustained and potentially tumor-selective 5-FU exposure:

This compound (BOF-A2): This compound is a bifunctional prodrug consisting of a derivative of 5-fluorouracil, 1-ethoxymethyl-5-FU (EM-FU), and 3-cyano-2,6-dihydroxypyridine (CNDP) drugfuture.comncats.ioacs.orgkarger.commdpi.com. CNDP acts as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme primarily responsible for the rapid catabolism and inactivation of 5-FU in the liver and other tissues drugfuture.comncats.ioacs.orgmdpi.comkarger.commdpi.comresearchgate.netcancernetwork.com. By inhibiting DPD, this compound aims to prolong the systemic exposure of 5-FU and increase its selective toxicity within tumor environments ncats.iokarger.com.

S-1: This oral fluoropyrimidine agent is a combination formulation comprising tegafur (B1684496) (a prodrug of 5-FU), gimeracil (B1684388) (a DPD inhibitor), and potassium oxonate (an inhibitor of orotate (B1227488) phosphoribosyltransferase, aimed at reducing gastrointestinal toxicity) mdpi.comnih.gov. The inclusion of gimeracil, similar to CNDP in this compound, is designed to prevent the rapid degradation of 5-FU mdpi.comnih.gov.

Capecitabine: A carbamate (B1207046) ester, Capecitabine is an oral prodrug that undergoes a multi-step enzymatic conversion to 5-FU, with the final activation step predominantly occurring within tumor cells via thymidine (B127349) phosphorylase (TP) karger.comwikipedia.orgmims.comguidetopharmacology.orgnih.gov. This tumor-specific activation mechanism is intended to achieve higher concentrations of 5-FU directly at the tumor site, thereby enhancing tumor selectivity karger.comwikipedia.org.

UFT (Tegafur/Uracil): This combination drug consists of tegafur (a 5-FU prodrug) and uracil (B121893) mdpi.comwikipedia.orgctdbase.orgwikiwand.com. Uracil functions as a competitive inhibitor of DPD, similar to gimeracil and CNDP, to prevent the rapid breakdown of 5-FU, thereby increasing its bioavailability and therapeutic efficacy cancernetwork.comwikipedia.orgwikiwand.com.

The following table summarizes the key components and mechanisms of these oral fluoropyrimidine agents:

| Oral Fluoropyrimidine Agent | 5-FU Prodrug Component | DPD Inhibitor Component(s) | Other Modulators/Mechanism | Primary Design Advantage |

| This compound (BOF-A2) | 1-ethoxymethyl-5-FU (EM-FU) | 3-cyano-2,6-dihydroxypyridine (CNDP) | Potent DPD inhibition to prolong 5-FU levels and enhance tumor selective toxicity drugfuture.comncats.iokarger.commdpi.com. | Sustained systemic 5-FU exposure by inhibiting degradation ncats.iokarger.commdpi.com. |

| S-1 | Tegafur | Gimeracil (CDHP) | Potassium Oxonate (reduces GI toxicity) mdpi.comnih.gov. | Enhanced 5-FU activity and reduced GI toxicity mdpi.com. |

| Capecitabine | Capecitabine | None | Tumor-specific activation via Thymidine Phosphorylase karger.comwikipedia.orgmims.comnih.gov. | Higher 5-FU concentration at tumor site karger.com. |

| UFT (Tegafur/Uracil) | Tegafur | Uracil | Competitive DPD inhibition cancernetwork.comwikipedia.orgwikiwand.com. | Increased 5-FU bioavailability wikipedia.orgwikiwand.com. |

Rationale for this compound's Design Advantages over Conventional 5-Fluorouracil Regimens

Conventional intravenous 5-fluorouracil (5-FU) regimens are characterized by a short plasma half-life and rapid, extensive catabolism, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD) acs.orgmdpi.comcancernetwork.comresearchgate.net. Approximately 80% to 90% of an administered 5-FU dose is metabolized by DPD into inactive compounds, leading to low and variable systemic bioavailability and potential for systemic toxicity acs.orgmdpi.comcancernetwork.comwikipedia.org.

This compound was specifically designed as a "mutual prodrug" to address these limitations mdpi.comresearchgate.net. Its key design advantages stem from its unique composition:

Bifunctional Prodrug Nature: this compound is composed of two active components linked together: 1-ethoxymethyl-5-FU (EM-FU), which serves as a masked form of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP) drugfuture.comncats.iokarger.commdpi.comnih.gov.

DPD Inhibition for Enhanced 5-FU Exposure: CNDP is a potent inhibitor of DPD, significantly more potent than uracil in inhibiting 5-FU degradation in vitro karger.com. This inhibition of DPD by CNDP is crucial for prolonging the half-life of 5-FU in the bloodstream, thereby increasing its systemic exposure and maintaining therapeutic concentrations over a longer period ncats.iokarger.commdpi.com. This contrasts with the rapid clearance of conventional 5-FU.

Increased Selective Toxicity to Tumors: By inhibiting DPD, this compound aims to increase the selective toxicity of 5-FU to tumor cells ncats.io. This is based on the premise that a sustained level of 5-FU, coupled with potential differences in metabolic enzyme expression between normal and tumor tissues, could lead to a more favorable accumulation and activation of the active drug within cancerous cells.

The design of this compound, by directly incorporating a DPD inhibitor, represents a strategy to overcome the primary metabolic barrier to effective 5-FU chemotherapy, aiming for a more predictable and sustained therapeutic effect compared to the challenges posed by the rapid and variable metabolism of conventional 5-FU.

Combinatorial Research with Other Antineoplastic Agents and Radiation Modalities

Research has explored the potential of this compound in combination with other antineoplastic modalities, particularly radiation therapy. Studies in murine tumor models have investigated the combined effect of this compound and radiation, demonstrating significant anti-tumor activity nih.govamegroups.orgnih.govoup.com.

Key findings from combinatorial research include:

Radiosensitization in Murine Tumors: In studies using murine SCCVII tumors, this compound, when administered alone or in combination with radiation, exhibited a significant anti-tumor effect nih.govamegroups.org.

Additive Effects with Fractionated Radiation: Multiple doses of this compound (25 mg/kg) combined with fractionated radiation therapy showed marked effects. For instance, five administrations of 25 mg/kg this compound combined with five fractions of 4 Gy radiation resulted in a mean tumor growth delay of 22.1 days. This observed increase in growth delay was at least additive compared to the effects of either this compound or radiation administered alone nih.gov.

Enhanced Efficacy with Higher Fractionation: The combination of this compound with ten fractions of 2.8 Gy radiation also produced a much higher anti-tumor effect compared to ten fractions of 4.2 Gy radiation alone, further suggesting a radiosensitizing potential nih.gov.

These research findings indicate that this compound, even at clinically relevant dose levels, could enhance the efficacy of radiation therapy in preclinical models nih.gov. While the development of this compound for solid tumors has been discontinued (B1498344) ncats.io, these studies contribute to the understanding of fluoropyrimidine-based combination strategies in oncology.

Future Directions and Emerging Research Avenues for Emitefur

Exploration of New Therapeutic Targets and Indications

While Emitefur's primary antineoplastic effect is attributed to the release of 5-FU, a widely used chemotherapeutic agent for various solid tumors including gastrointestinal and breast cancers, future research may delve into identifying novel molecular targets beyond the conventional 5-FU pathways chem960.com. The compound's unique structure, incorporating CNDP as a DPD inhibitor, suggests potential for exploring its impact on other metabolic pathways or cellular processes that contribute to cancer progression or drug resistance. Investigations into its interaction with specific proteins or enzymes, such as MCM4 antagonists, could uncover new therapeutic targets, potentially expanding its applicability to other cancer types or subtypes where these targets are dysregulated. Furthermore, given the broad spectrum of cancers treated with 5-FU, there is an ongoing need to address drug resistance and improve therapeutic outcomes. This could lead to exploring this compound's efficacy in indications where 5-FU resistance is a significant challenge, or in combination therapies targeting different facets of cancer biology chem960.comwikipedia.org.

Development of Advanced Analogues and Delivery Systems

The concept of this compound as a prodrug of 5-FU already represents an advanced approach to drug delivery and efficacy enhancement rsc.orgwikipedia.org. Future research is likely to focus on developing even more sophisticated analogues of this compound or its components. This could involve modifying the 5-FU derivative or the DPD inhibitor component to improve potency, selectivity, or pharmacokinetic profiles. The goal would be to create compounds with enhanced tumor accumulation, reduced systemic toxicity, and improved ability to overcome drug resistance mechanisms chem960.comwikipedia.org.

Simultaneously, the development of advanced delivery systems for this compound is a crucial avenue. Current trends in drug delivery systems emphasize targeted and controlled release to maximize therapeutic efficacy and minimize off-target effects. For this compound, this could translate into:

Nanoparticle-based formulations: Encapsulating this compound within nanocarriers (e.g., liposomes, polymeric nanoparticles) could enable passive or active targeting to tumor sites, improving drug concentration at the diseased tissue while sparing healthy cells chem960.com.

Stimuli-responsive systems: Designing delivery systems that release this compound in response to specific tumor microenvironment cues (e.g., pH, hypoxia, enzyme activity) could further enhance localized drug delivery.

Implantable devices: For localized or sustained delivery, implantable systems could provide continuous drug release, particularly beneficial for certain solid tumors.

Identification and Validation of Predictive and Prognostic Biomarkers

A critical aspect of modern oncology is the ability to predict patient response to therapy and prognosticate disease outcomes. For this compound, as a 5-FU prodrug, research into predictive and prognostic biomarkers is essential to identify patients most likely to benefit from treatment and to avoid unnecessary toxicity in non-responders chem960.com. This involves identifying molecular signatures (e.g., gene expression patterns, protein levels, mutations) within tumor cells or patient samples that correlate with treatment efficacy or disease progression.

Future efforts will likely leverage high-throughput screening technologies and advanced analytical methods to:

Identify novel biomarkers: Discover new genetic or proteomic markers that indicate sensitivity or resistance to this compound.

Validate existing markers: Rigorously test and validate identified biomarkers in larger patient cohorts to ensure their clinical utility.

Develop companion diagnostics: Create diagnostic tools that can quickly and accurately identify patients with the relevant biomarker profiles, enabling more informed treatment decisions.

Application of Advanced Methodologies in this compound Research (e.g., Omics, Artificial Intelligence in Drug Development)

The complexity of cancer biology and drug response necessitates the application of advanced methodologies. "Omics" technologies (genomics, transcriptomics, proteomics, metabolomics) offer a comprehensive view of biological systems and are increasingly being integrated into drug research. For this compound, multi-omics approaches can be applied to:

Understand mechanism of action: Delve deeper into the molecular mechanisms by which this compound exerts its effects and how resistance develops at a systemic level.

Identify drug resistance mechanisms: Pinpoint the specific molecular changes that lead to this compound resistance, paving the way for combination therapies or new analogues wikipedia.org.

Discover novel targets and biomarkers: Uncover previously unknown biological pathways or markers associated with this compound's activity or patient response.

Artificial intelligence (AI) and machine learning are revolutionizing drug discovery and development by enabling the analysis of vast datasets and the identification of complex patterns. In this compound research, AI could be employed for:

Virtual screening: Identify potential new targets or optimize this compound analogues with desired properties.

Predictive modeling: Develop models to predict patient response to this compound based on their molecular profiles, aiding in patient stratification.

Drug repurposing: Identify existing drugs that, in combination with this compound, could yield synergistic effects or overcome resistance.

Potential Role in Personalized Medicine and Precision Oncology

This compound's design as a prodrug that modulates 5-FU metabolism inherently aligns with the principles of personalized medicine and precision oncology chem960.comwikipedia.org. The future direction for this compound will increasingly involve tailoring its use to individual patient characteristics. Precision oncology aims to move away from a "one-size-fits-all" approach to cancer treatment by using a patient's molecular and genetic profile to guide therapeutic decisions.

For this compound, this could involve:

Genomic profiling: Using genomic data to identify patients with specific DPD activity levels or other genetic variations that influence 5-FU metabolism and, consequently, this compound's efficacy chem960.com.

Biomarker-driven therapy: Administering this compound only to patients who express identified predictive biomarkers, ensuring optimal therapeutic benefit and minimizing adverse effects.

Combination strategies: Developing personalized combination therapies where this compound is combined with other agents based on the unique molecular landscape of an individual patient's tumor.

Q & A

Q. What is the molecular mechanism of Emitefur's dual prodrug action, and how does it influence 5-FU pharmacokinetics?